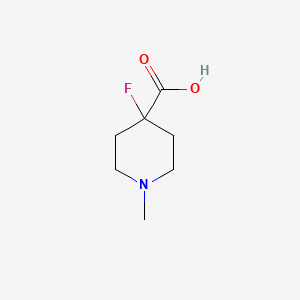
4-Fluoro-1-methylpiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-1-methylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C7H12FNO2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a fluorine atom and a carboxylic acid group makes this compound particularly interesting for various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methylpiperidine-4-carboxylic acid typically involves the fluorination of 1-methylpiperidine followed by carboxylation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-Fluoro-1-methylpiperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
4-Fluoro-1-methylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Fluoro-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
- 4-Fluoro-4-methylpiperidine hydrochloride
- 1-Ethylpiperidine-4-carboxylic acid hydrochloride
- 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride
Uniqueness
4-Fluoro-1-methylpiperidine-4-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
生物活性
4-Fluoro-1-methylpiperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C7H12FNO2
- Molecular Weight : 161.18 g/mol
This compound features a piperidine ring substituted with a fluorine atom and a carboxylic acid group, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of piperidine carboxylic acids exhibit significant antimicrobial properties. For instance, studies on related organotin(IV) carboxylates have shown powerful activity against various bacterial and fungal strains, suggesting that similar compounds may possess comparable effects due to structural similarities .
Neurotransmitter Modulation
Compounds derived from piperidine structures, including this compound, have been investigated for their roles as monoamine neurotransmitter reuptake inhibitors. This activity is crucial for the treatment of neurological disorders such as depression and anxiety .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters in synaptic clefts.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptor sites, influencing physiological responses related to mood and cognition.
Study on Anticancer Activity
A study published in a pharmacological journal highlighted the potential of piperidine derivatives in cancer therapy. The research demonstrated that compounds with structural similarities to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
Table: Biological Activities of Related Compounds
属性
IUPAC Name |
4-fluoro-1-methylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-9-4-2-7(8,3-5-9)6(10)11/h2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCVRGQFNJITLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














